molecular formula C20H18N4O2S B2570164 N-methyl-N-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide CAS No. 1251709-88-2

N-methyl-N-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide

Cat. No.: B2570164
CAS No.: 1251709-88-2
M. Wt: 378.45
InChI Key: QLVOERNQAYHLEI-UHFFFAOYSA-N
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Description

N-methyl-N-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is a synthetic small molecule featuring a hybrid scaffold combining an indole carboxamide core with a substituted benzothiazole moiety. The indole ring is substituted at the 3-position with a carboxamide group, while the benzothiazole component includes a methyl group at position 2 and an amide linkage at position 3.

Properties

IUPAC Name

N-methyl-N-[2-[(2-methyl-1,3-benzothiazol-5-yl)amino]-2-oxoethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-12-22-17-9-13(7-8-18(17)27-12)23-19(25)11-24(2)20(26)15-10-21-16-6-4-3-5-14(15)16/h3-10,21H,11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVOERNQAYHLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CN(C)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-methyl-N-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound's molecular formula is C22H18N4O2S2C_{22}H_{18}N_{4}O_{2}S_{2}, with a molecular weight of 434.5 g/mol. The structural components include an indole ring, a thiazole moiety, and an amide functional group, which are pivotal in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. Research indicates that compounds with similar structures often exhibit:

  • Antitumor Activity : The thiazole ring is known to enhance cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
  • Antibacterial Properties : Compounds featuring benzothiazole derivatives have shown effectiveness against bacterial strains by targeting DNA gyrase and topoisomerase enzymes, essential for bacterial DNA replication.

Structure-Activity Relationships (SAR)

Studies have demonstrated that modifications to the compound's structure can significantly influence its biological activity. Key findings include:

  • Thiazole Ring Importance : The presence of the thiazole ring is crucial for cytotoxic activity; alterations in this moiety can lead to diminished effects .
  • Electron Donating Groups : Methyl substitutions on the phenyl ring enhance activity by increasing electron density, thereby improving binding affinity to target proteins .

Biological Activity Data

Activity TypeIC50 Values (µg/mL)Target
Antitumor (e.g., A-431 cells)<1.98Bcl-2 Inhibition
Antibacterial (e.g., S. aureus)0.008 - 0.012DNA Gyrase
Cytotoxic (various cancer lines)<30General Cytotoxicity

Case Studies

  • Antitumor Efficacy : A study evaluated the compound's efficacy against human glioblastoma U251 cells and melanoma WM793 cells, demonstrating significant cytotoxicity with IC50 values lower than standard treatments like doxorubicin .
  • Antibacterial Activity : Research on benzothiazole derivatives indicated that they could inhibit bacterial growth effectively while exhibiting low toxicity against human liver cell lines (HepG2), suggesting a favorable therapeutic index .
  • Molecular Dynamics Simulations : Molecular dynamics simulations showed that the compound interacts primarily through hydrophobic contacts with target proteins, indicating a complex binding mechanism that warrants further investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological and Physicochemical Properties

Compound Key Substituents Molecular Weight Synthesis Conditions Reported Activity
Target Compound 2-methylbenzo[d]thiazol-5-yl, carboxamide ~395.45 g/mol Not explicitly reported Hypothesized kinase/viral inhibition
Compound 8 Thiazol-2-yl, 2,4-difluorobenzyl ~413.42 g/mol Ethanol/pyrrolidine, 5 min DENV NS5 RdRp inhibition (IC₅₀: 1.2 µM)
3-[(2-amino-4-oxo-thiazol-5-yl)methyl] derivatives Thiazolone, indole-2-carboxylic acid ~300–350 g/mol Acetic acid reflux, 3–5 h Anticancer (HeLa cells, IC₅₀: 8–15 µM)
  • Lipophilicity : The target compound’s methylbenzo[d]thiazole group likely increases lipophilicity (clogP ~3.5) compared to Compound 8 (clogP ~2.8) and the carboxylic acid derivatives (clogP ~1.5–2.0).
  • Bioactivity : Compound 8’s antiviral activity against Dengue virus NS5 RNA polymerase highlights the role of thiazole-indole hybrids in targeting viral enzymes. The target compound’s benzothiazole-amidoethyl chain may improve target binding through π-π stacking or hydrophobic interactions .

Mechanistic Insights

  • Benzothiazole Role : The 2-methylbenzo[d]thiazole group may mimic adenine-binding motifs in ATP-binding pockets, as seen in thiazole-containing EGFR inhibitors .

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